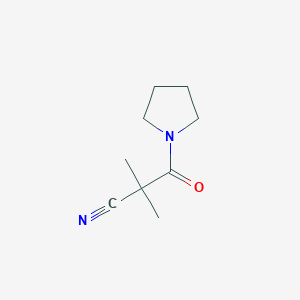

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C9H14N2O . It is a compound that has been studied in various scientific contexts .

Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is 1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile include a molecular weight of 166.22 . The compound is a liquid at room temperature .Scientific Research Applications

Organic Synthesis Applications

- Regioselective Cycloaddition Reactions : Nitrile oxides exhibit regioselective addition to certain substrates, producing spiro-isoxazolines. This regiochemistry is influenced by steric effects and frontier orbital interactions, showcasing the compound's utility in synthesizing structurally complex molecules (Oravec et al., 1991).

- Reactivity with Diethyl Malonate : The cyclic nitrone derived from this compound reacts with diethyl malonate under basic conditions, leading to diverse functionalized derivatives. This highlights its versatility in organic transformations (Kaminsky & Lamchen, 1967).

- Synthesis of Multifunctional Derivatives : The compound serves as a precursor in the synthesis of a wide range of derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating its utility in heterocyclic chemistry (Ali et al., 2010).

Coordination Chemistry and Material Science

- Supramolecular Complexes and Luminescence : It forms the basis for synthesizing multidentate ligands that self-assemble with silver(I) salts into supramolecular complexes with enhanced luminescent properties. This application is significant in the development of advanced materials (Jin et al., 2013).

Catalysis and Synthesis of Functionalized Molecules

- Four-Component Synthesis in Aqueous Media : It participates in four-component reactions leading to polyfunctionalized 1,4-dihydropyridine derivatives, showcasing its role in green chemistry and catalysis (Hadjebi et al., 2011).

Heterocyclic Compound Synthesis

- Enamine and Azaenamine Reactivity : It is involved in reactions forming various heterocyclic compounds, indicating its importance in synthesizing biologically relevant molecules (Abdallah, 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,2-dimethyl-3-oxo-3-pyrrolidin-1-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,7-10)8(12)11-5-3-4-6-11/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZOHAJINLELT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C(=O)N1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.